molecular formula C20H21FN2O2S B2442604 N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide CAS No. 1706283-01-3

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide

Cat. No.: B2442604
CAS No.: 1706283-01-3
M. Wt: 372.46
InChI Key: QCKNAOFXRWYUOO-UHFFFAOYSA-N
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Description

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a benzamide moiety

Mechanism of Action

Target of Action

The primary target of N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Biochemical Pathways

Changes in these pathways could have downstream effects on various physiological processes, including respiration and the functioning of the kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzoyl chloride with a thiazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-fluorophenyl)benzamide
  • 2-Iodo-N-(4-bromophenyl)benzamide
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

Uniqueness

N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is unique due to the presence of the thiazepane ring, which is less common in similar compounds. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c21-17-9-5-4-8-16(17)18-10-11-23(12-13-26-18)19(24)14-22-20(25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKNAOFXRWYUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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